Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester
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Overview
Description
Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a phenylmethyl group, a pyridinylamino group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester can be achieved through several methods. One common method involves the reaction of a carbamoyl chloride with an alcohol. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the reaction of an isocyanate with an alcohol, which also produces the desired carbamate .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of carbon dioxide as a reactant. For example, the reaction of an amine with carbon dioxide in the presence of a catalyst can produce a carbamic acid intermediate, which can then be converted to the desired carbamate ester . This method is advantageous because it uses readily available and inexpensive reactants.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Hydrolysis: Produces carbamic acid and ethanol.
Oxidation: Produces various oxidation products, depending on the specific conditions.
Substitution: Produces substituted carbamates.
Scientific Research Applications
Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to produce other carbamate derivatives.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme . This interaction can lead to the inhibition of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl carbamate: Similar structure but without the phenylmethyl and pyridinylamino groups.
Phenyl carbamate: Similar structure but with a phenyl group instead of the pyridinylamino group.
Uniqueness
Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester is unique due to its combination of a phenylmethyl group, a pyridinylamino group, and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates .
Properties
CAS No. |
61656-92-6 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl N-[benzyl(pyridin-2-yl)carbamoyl]carbamate |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-16(21)18-15(20)19(14-10-6-7-11-17-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20,21) |
InChI Key |
ZXTZXERFQHBBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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